molecular formula C20H22N2S B11524439 Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-tert-butylbenzylidenamino)-

Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-tert-butylbenzylidenamino)-

Cat. No.: B11524439
M. Wt: 322.5 g/mol
InChI Key: YWJUWNSDJZUZOJ-LPYMAVHISA-N
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Description

2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that combines a benzothiophene core with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 4-tert-butylbenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-[(4-TERT-BUTYLPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of a benzothiophene core with a tert-butylphenyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H22N2S

Molecular Weight

322.5 g/mol

IUPAC Name

2-[(E)-(4-tert-butylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C20H22N2S/c1-20(2,3)15-10-8-14(9-11-15)13-22-19-17(12-21)16-6-4-5-7-18(16)23-19/h8-11,13H,4-7H2,1-3H3/b22-13+

InChI Key

YWJUWNSDJZUZOJ-LPYMAVHISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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